Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15031750
InChI: InChI=1S/C19H20ClNO4S/c1-2-24-19(23)17-14-5-3-4-6-15(14)26-18(17)21-16(22)11-25-13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,22)
SMILES:
Molecular Formula: C19H20ClNO4S
Molecular Weight: 393.9 g/mol

Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS No.:

Cat. No.: VC15031750

Molecular Formula: C19H20ClNO4S

Molecular Weight: 393.9 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate -

Specification

Molecular Formula C19H20ClNO4S
Molecular Weight 393.9 g/mol
IUPAC Name ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C19H20ClNO4S/c1-2-24-19(23)17-14-5-3-4-6-15(14)26-18(17)21-16(22)11-25-13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,22)
Standard InChI Key JXVYKOGBTHHVSV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has the molecular formula C₁₉H₂₀ClNO₄S, with an average molecular mass of 393.88 g/mol and a monoisotopic mass of 393.080157 g/mol . The compound’s structural complexity arises from its hybrid architecture, which combines a partially saturated benzothiophene ring system with a chlorophenoxy-acetamide side chain and an ethyl ester group.

Structural Components

The molecule’s core consists of a 4,5,6,7-tetrahydro-1-benzothiophene scaffold, a sulfur-containing heterocycle that confers rigidity and influences electronic properties. Key functional groups include:

  • Amide linkage: Connects the benzothiophene core to the 4-chlorophenoxyacetyl moiety, enabling hydrogen bonding and target recognition.

  • Ethyl ester: Enhances lipophilicity and modulates bioavailability.

  • 4-Chlorophenoxy group: Introduces halogenated aromaticity, which is often associated with enhanced biological activity and stability .

Synthesis and Manufacturing

Key Synthetic Steps

The synthesis of this compound typically involves a multi-step sequence:

  • Formation of the tetrahydrobenzothiophene core: Achieved via cyclization reactions using precursors such as cyclohexenone derivatives.

  • Introduction of the amide group: The 2-amino position of the benzothiophene is acylated with 4-chlorophenoxyacetyl chloride under inert conditions.

  • Esterification: The carboxylic acid at the 3-position is esterified with ethanol to yield the final product.

Reaction Conditions and Optimization

Critical parameters for high yield and purity include:

  • Temperature control: Reactions are often conducted at reflux (e.g., 80°C) to accelerate acylation.

  • Solvent selection: Polar aprotic solvents like ethyl acetate or tetrahydrofuran are preferred for their ability to dissolve both aromatic and aliphatic intermediates.

  • Catalysts: Bases such as triethylamine or 1,8-diazabicycloundec-7-ene (DBU) facilitate amide bond formation .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Core cyclizationCyclohexenone, sulfur sources, reflux60–75
Acylation4-Chlorophenoxyacetyl chloride, DBU, THF45–55
EsterificationEthanol, HCl catalyst80–90

Physicochemical Properties

Physical State and Solubility

The compound is a crystalline solid at room temperature with moderate solubility in organic solvents such as ethyl acetate (25 mg/mL) and chloroform (15 mg/mL). Aqueous solubility is limited (<1 mg/mL), necessitating formulation strategies for biological testing.

Spectroscopic Characteristics

  • Infrared (IR) spectroscopy: Strong absorptions at 1740 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), and 750 cm⁻¹ (C-Cl stretch).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): δ 1.33 (t, 3H, ester -CH₂CH₃), 4.24 (q, 2H, ester -CH₂), 6.85–7.40 (m, aromatic protons).

    • ¹³C NMR: Peaks at 166.5 ppm (ester carbonyl), 164.2 ppm (amide carbonyl), and 145.4 ppm (benzothiophene C-3) .

Reactivity and Chemical Behavior

Functional Group Reactivity

  • Ester hydrolysis: Under alkaline conditions, the ethyl ester undergoes saponification to yield the carboxylic acid derivative.

  • Amide stability: Resistant to hydrolysis at physiological pH but susceptible to enzymatic cleavage by proteases.

  • Chlorophenoxy group: Participates in electrophilic aromatic substitution reactions, enabling further derivatization.

Stability Considerations

The compound is stable under ambient storage conditions but degrades upon prolonged exposure to UV light or strong acids/bases. Accelerated stability studies indicate a shelf life of >24 months when stored in amber glass at –20°C.

Applications in Medicinal Chemistry

Drug Development Prospects

The compound’s modular structure allows for targeted modifications:

  • Ester replacement: Substituting the ethyl group with PEGylated chains could improve aqueous solubility.

  • Halogen exchange: Replacing chlorine with fluorine may enhance metabolic stability.

Table 2: Activity Comparison with Benzothiophene Derivatives

CompoundAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
Ethyl 2-{[(4-Cl-phenoxy)acetamido}…12–1850
Methyl 2-(phenoxyacetamido)…25–30>100
Unsubstituted benzothiophene ester>50>200

Future Perspectives and Research Directions

Further studies should prioritize:

  • In vivo pharmacokinetics: Assessing oral bioavailability and tissue distribution.

  • Target identification: Proteomic profiling to elucidate binding partners.

  • Structure-activity relationship (SAR): Systematic variation of substituents to optimize potency.

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